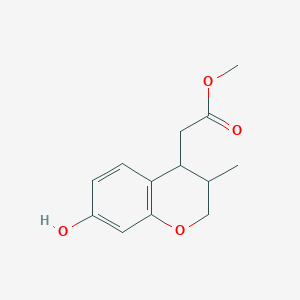![molecular formula C9H11ClF4N2O B13858135 [4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride](/img/structure/B13858135.png)
[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride is a chemical compound with the molecular formula C9H10F4N2O·HCl and a molecular weight of 274.643 g/mol . This compound is known for its unique chemical structure, which includes a tetrafluoropropoxy group attached to a phenyl ring, and a hydrazine moiety. It is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride typically involves the reaction of 4-(2,2,3,3-tetrafluoropropoxy)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-(2,2,3,3-tetrafluoropropoxy)aniline+hydrazine hydrate+HCl→[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain high-quality product suitable for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The tetrafluoropropoxy group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
- [4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine
- [4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Sulfate
- [4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Nitrate
Uniqueness
[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride is unique due to its specific combination of the tetrafluoropropoxy group and the hydrazine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C9H11ClF4N2O |
|---|---|
Peso molecular |
274.64 g/mol |
Nombre IUPAC |
[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C9H10F4N2O.ClH/c10-8(11)9(12,13)5-16-7-3-1-6(15-14)2-4-7;/h1-4,8,15H,5,14H2;1H |
Clave InChI |
MZLRRAGTUXCVOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NN)OCC(C(F)F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



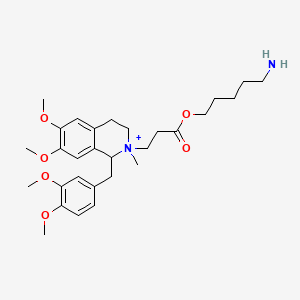
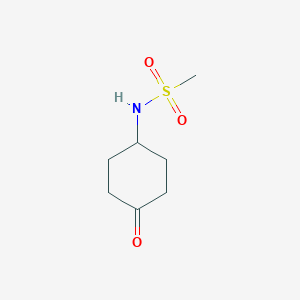
![5-bromo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13858074.png)
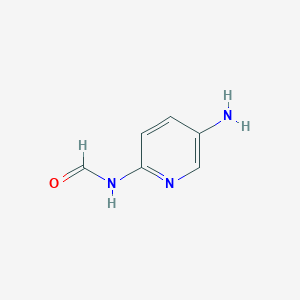
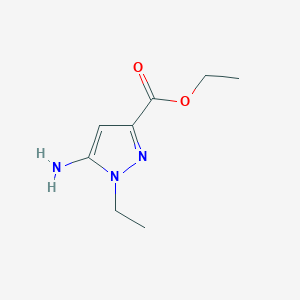
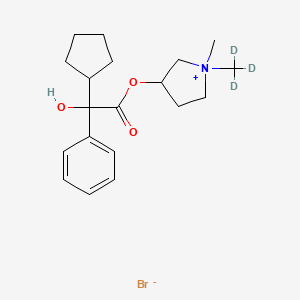

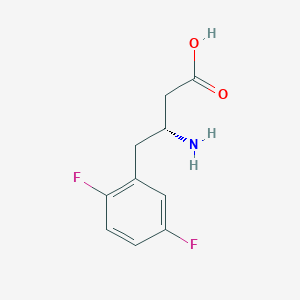
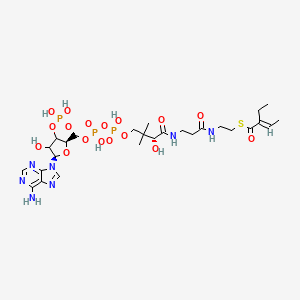
![10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel](/img/structure/B13858121.png)
![3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13858122.png)
![tert-butyl N-[(3-pyrrolidin-1-ylphenyl)methyl]carbamate](/img/structure/B13858123.png)
